5-bromo-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
5-bromo-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core substituted with a bromine atom, a methoxy group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Bromine Atom: Bromination reactions using reagents such as N-bromosuccinimide (NBS) are commonly employed.
Formation of the Oxadiazole Ring: This involves the reaction of hydrazides with nitriles under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the benzofuran core with the oxadiazole derivative using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can target the oxadiazole ring or the carboxamide group.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new substituted derivatives with varied functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Biological Probes: Used in the study of biological pathways and interactions.
Drug Development: Potential as a lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Investigated for its potential therapeutic effects in various diseases.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-bromo-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
The unique combination of the benzofuran core, oxadiazole ring, and specific substituents in 5-bromo-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide imparts distinct chemical and biological properties that differentiate it from other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H16BrN3O4 |
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Molecular Weight |
442.3 g/mol |
IUPAC Name |
5-bromo-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C20H16BrN3O4/c1-10-8-12(4-6-15(10)26-3)17-19(24-28-23-17)22-20(25)18-11(2)14-9-13(21)5-7-16(14)27-18/h4-9H,1-3H3,(H,22,24,25) |
InChI Key |
BBYKKYRPECTESS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NON=C2NC(=O)C3=C(C4=C(O3)C=CC(=C4)Br)C)OC |
Origin of Product |
United States |
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